Zoligratinib (Debio 1347): A Comprehensive Technical Overview of its Chemical Structure, Properties, and Mechanism of Action
Zoligratinib (Debio 1347): A Comprehensive Technical Overview of its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zoligratinib, also known as Debio 1347 or CH5183284, is a potent and selective, orally bioavailable small molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or fusions, is a known driver in various human cancers.[4][5] Zoligratinib is an ATP-competitive inhibitor that selectively targets FGFR1, FGFR2, and FGFR3, leading to the suppression of downstream signaling pathways, which in turn inhibits tumor cell proliferation and angiogenesis.[1][6] This document provides a detailed technical guide on the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data of Zoligratinib.
Chemical Structure and Physicochemical Properties
Zoligratinib is a synthetic organic compound with a molecular formula of C₂₀H₁₆N₆O.[2][7] Its chemical structure is characterized by a (5-amino-1-(2-methyl-3H-benzo[d]imidazol-5-yl)-1H-pyrazol-4-yl)(1H-indol-2-yl)methanone core.
Table 1: Chemical Identifiers and Properties of Zoligratinib
| Property | Value | Reference(s) |
| IUPAC Name | [5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone | [2] |
| Molecular Formula | C₂₀H₁₆N₆O | [2][7] |
| Molecular Weight | 356.4 g/mol | [2] |
| CAS Number | 1265229-25-1 | [2][8] |
| Canonical SMILES | CC1=NC2=C(N1)C=C(C=C2)N3C(=C(C=N3)C(=O)C4=CC5=CC=CC=C5N4)N | [2] |
| InChI | InChI=1S/C20H16N6O/c1-11-23-16-7-6-13(9-17(16)24-11)26-20(21)14(10-22-26)19(27)18-8-12-4-2-3-5-15(12)25-18/h2-10,25H,21H2,1H3,(H,23,24) | [2] |
| InChIKey | BEMNJULZEQTDJY-UHFFFAOYSA-N | [2] |
| Synonyms | Debio 1347, CH5183284, FF284 | [1][9] |
Table 2: Solubility of Zoligratinib
| Solvent System | Concentration | Reference(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% ddH₂O | ≥3.55 mg/mL | [9] |
| 5% DMSO, 95% Corn oil | ≥2.95 mg/mL | [9] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥2.08 mg/mL | [8] |
Mechanism of Action and Biological Activity
Zoligratinib functions as a selective inhibitor of FGFR1, FGFR2, and FGFR3.[1][3] By competing with ATP for the binding site in the kinase domain, it prevents the autophosphorylation and activation of the receptors.[6] This blockade inhibits the downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[4]
In Vitro Potency and Selectivity
Zoligratinib demonstrates high potency against FGFR1, 2, and 3, with significantly lower activity against FGFR4 and other kinases like KDR (VEGFR2), ensuring its selectivity.[4][9]
Table 3: In Vitro Kinase Inhibitory Activity of Zoligratinib (IC₅₀)
| Target Kinase | IC₅₀ (nM) | Assay Type | Reference(s) |
| FGFR1 | 9.3 | Cell-free assay | [8][9] |
| FGFR2 | 7.6 | Cell-free assay | [8][9] |
| FGFR3 | 22 | Cell-free assay | [8][9] |
| FGFR4 | 290 | Cell-free assay | [9][10] |
In cell-based assays, Zoligratinib effectively prevents the autophosphorylation of FGFR1, FGFR2, and FGFR3 in cancer cell lines that harbor FGFR genetic alterations, with concentrations ranging from 100 to 300 nM.[9][10] Notably, it has also shown activity against the FGFR2 gatekeeper mutation V564F, which confers resistance to some other FGFR inhibitors.[4][9]
Preclinical In Vivo Efficacy
Preclinical studies using xenograft models of human cancers with various FGFR alterations have demonstrated significant anti-tumor activity of Zoligratinib.
Table 4: In Vivo Antitumor Activity of Zoligratinib in Xenograft Models
| Cancer Type | Cell Line / Model | FGFR Alteration | Dosing (Oral) | Outcome | Reference(s) |
| Leukemia | KG1 | FGFR1OP-FGFR1 fusion | 100 mg/kg/day | Significant antitumor activity | [8][9] |
| Gastric Cancer | SNU-16 | FGFR2 amplification | 100 mg/kg/day | Significant antitumor activity | [9] |
| Endometrial Cancer | MFE-280 | FGFR2 S252W mutation | 100 mg/kg/day | Significant antitumor activity | [8] |
| Bladder Cancer | UM-UC-14 | FGFR3 S249C mutation | 100 mg/kg/day | Significant antitumor activity | [8] |
| Bladder Cancer | RT112/84 | FGFR3-TACC3 fusion | 30 & 100 mg/kg | Dose-dependent tumor regression (TGI >100%) | [8] |
Pharmacokinetics
Early clinical data from a Phase I dose-escalation study in patients with advanced solid tumors provided initial insights into the pharmacokinetic profile of Zoligratinib in humans.
Table 5: Preliminary Human Pharmacokinetic Parameters of Zoligratinib
| Parameter | Value | Dosing Regimen | Reference(s) |
| Time to Max. Concentration (tₘₐₓ) | ~3 hours | 10-40 mg/day, oral | [11] |
| Apparent Oral Clearance (CL/F) | ~8 L/hour | 10-40 mg/day, oral | [11] |
| Apparent Volume of Distribution (Vz/F) | ~130 L | 10-40 mg/day, oral | [11] |
| Half-life (t₁/₂) | ~11 hours | 10-40 mg/day, oral | [11] |
| Accumulation | Insignificant | After 28-day dosing | [11] |
The pharmacokinetic properties of Zoligratinib support a once-daily oral dosing regimen.[11] Plasma exposure was found to be dose-proportional, and pharmacodynamic markers like hyperphosphatemia indicated target engagement.[11]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Cell-Free)
This protocol outlines the general methodology used to determine the IC₅₀ values of Zoligratinib against FGFR enzymes.
Objective: To quantify the inhibitory activity of Zoligratinib on the kinase activity of FGFR1, FGFR2, FGFR3, and other kinases.
Methodology:
-
For FGFR1 (Radiometric Assay): The inhibitory activity is assessed by measuring the incorporation of ³³P-labeled phosphate (³³Pi) into a substrate peptide.[9][10]
-
Recombinant FGFR1 enzyme, a specific substrate peptide, and ATP (spiked with γ-³³P-ATP) are combined in a reaction buffer.
-
Zoligratinib at various concentrations is added to the reaction mixture.
-
The reaction is incubated to allow for phosphorylation.
-
The reaction is stopped, and the mixture is transferred to a filter plate to capture the phosphorylated substrate.
-
Unincorporated ³³P-ATP is washed away.
-
The amount of incorporated ³³P is quantified using a microplate scintillation counter.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the log concentration of Zoligratinib.
-
-
For FGFR2, FGFR3, and other kinases (HTRF Assay): A Homogeneous Time-Resolved Fluorescence (HTRF) assay is employed.[9][10]
-
Recombinant kinase, a biotinylated substrate peptide, and ATP are combined in the wells of a microplate.
-
Zoligratinib is serially diluted and added to the wells.
-
The kinase reaction is allowed to proceed at a set temperature and time.
-
The reaction is stopped, and a detection mixture containing a Europium (Eu³⁺) cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 is added.
-
If the substrate is phosphorylated, the Eu³⁺-labeled antibody binds to it. The biotinylated peptide is bound by Streptavidin-XL665, bringing the donor (Eu³⁺) and acceptor (XL665) into proximity, generating a FRET signal.
-
The time-resolved fluorescence is measured with a compatible microplate reader.
-
The signal intensity is inversely proportional to the inhibitory activity of Zoligratinib. IC₅₀ values are determined from dose-response curves.
-
Cell Proliferation / Antiproliferative Assay
This protocol describes the general method used to evaluate the effect of Zoligratinib on the proliferation of cancer cell lines.
Objective: To determine the concentration of Zoligratinib that inhibits the proliferation of cancer cell lines by 50% (GI₅₀ or IC₅₀).
Methodology:
-
Cell Plating: Human tumor cell lines are seeded into the wells of 96-well microplates at an appropriate density and allowed to adhere overnight.
-
Compound Addition: Zoligratinib is serially diluted to a range of concentrations (e.g., 0.076 to 10,000 nM) and added to the wells. Control wells receive vehicle (e.g., DMSO) only.[9]
-
Incubation: The plates are incubated for an extended period (e.g., 4 days) at 37°C in a humidified incubator with 5% CO₂.[9][10]
-
Viability Assessment: A cell viability reagent, such as Cell Counting Kit-8 (CCK-8, which contains a WST-8 tetrazolium salt), is added to each well.[9][10]
-
Colorimetric Reaction: The plates are incubated for an additional 1-4 hours. Viable cells with active metabolism reduce the tetrazolium salt into a soluble, colored formazan product.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm.[9][10]
-
Calculation: The percentage of growth inhibition is calculated using the formula: (1 − [Absorbance of Treated Wells / Absorbance of Control Wells]) × 100.[9][10] The IC₅₀ value is then determined by fitting the data to a dose-response curve.
Conclusion
Zoligratinib (Debio 1347) is a selective and potent inhibitor of FGFR1, 2, and 3 with a well-defined chemical structure and mechanism of action. Preclinical data have robustly demonstrated its anti-tumor efficacy in models with specific FGFR genetic alterations. Early clinical studies have established a pharmacokinetic profile suitable for once-daily oral administration and have shown evidence of target engagement in patients. While its development has faced challenges in certain patient populations, Zoligratinib remains a significant tool for researchers studying FGFR-driven malignancies and serves as a key reference compound in the development of next-generation FGFR inhibitors.[5][12]
References
- 1. debio 1347 - My Cancer Genome [mycancergenome.org]
- 2. Zoligratinib | C20H16N6O | CID 66555680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. debiopharm.com [debiopharm.com]
- 5. Evaluating Debio 1347 in Patients with FGFR Fusion-Positive Advanced Solid Tumors from the FUZE Multicenter, Open-Label, Phase II Basket Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zoligratinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Preliminary clinical pharmacokinetics and pharmacodynamics of Debio 1347 (CH5183284), a novel FGFR inhibitor. - ASCO [asco.org]
- 12. News - zoligratinib (Debio 1347) - LARVOL VERI [veri.larvol.com]
